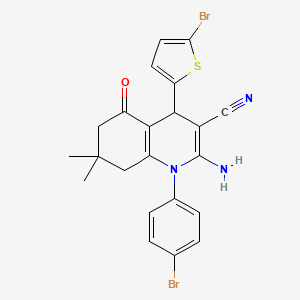

2-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Nomenclature and Structural Characterization of 2-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name, This compound , is derived from its polycyclic framework and substituent arrangement. The parent structure, hexahydroquinoline, consists of a fused bicyclic system comprising a partially hydrogenated quinoline core (a benzene ring fused to a pyridine ring) with additional saturation at the 5,6,7,8-positions.

Key substituents include:

- A 4-bromophenyl group at position 1.

- A 5-bromothiophen-2-yl group at position 4.

- Methyl groups at position 7 (geminal dimethyl substitution).

- A keto group at position 5.

- A cyano group at position 3.

- An amino group at position 2.

The molecular formula, C~22~H~19~Br~2~N~3~OS , reflects a molecular weight of 533.28 g/mol . This formula accounts for two bromine atoms (one from the phenyl ring and one from the thiophene moiety), three nitrogen atoms (from the quinoline core, amino group, and cyano group), and one sulfur atom from the thiophene ring.

Table 1: Molecular Formula Breakdown

| Component | Count | Contribution to Molecular Weight |

|---|---|---|

| Carbon (C) | 22 | 264.30 g/mol |

| Hydrogen (H) | 19 | 19.19 g/mol |

| Bromine (Br) | 2 | 159.80 g/mol |

| Nitrogen (N) | 3 | 42.02 g/mol |

| Oxygen (O) | 1 | 16.00 g/mol |

| Sulfur (S) | 1 | 32.07 g/mol |

| Total | - | 533.28 g/mol |

Crystal Structure Elucidation via X-ray Diffraction Studies

While direct X-ray crystallographic data for this specific compound is not publicly available, structural insights can be inferred from related hexahydroquinoline derivatives. For example, studies on analogous compounds, such as ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, reveal a flat-boat conformation in the 1,4-dihydropyridine (DHP) ring and an envelope conformation in the fused cyclohexanone ring . These features stabilize the molecule through intramolecular hydrogen bonding and van der Waals interactions.

In the target compound, the 4-bromophenyl and 5-bromothiophen-2-yl groups likely occupy pseudo-axial positions to minimize steric hindrance, a common arrangement in hexahydroquinolines to maintain planarity for π-π stacking interactions. The geminal dimethyl groups at position 7 contribute to ring puckering, further influencing the molecule’s three-dimensional geometry.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Infrared Spectroscopy (IR)

The IR spectrum of this compound would exhibit characteristic absorption bands:

- N-H Stretching : Broad peaks in the range 3200–3440 cm⁻¹ corresponding to the amino (-NH~2~) and secondary amine (-NH) groups .

- C≡N Stretching : A sharp peak near 2200–2250 cm⁻¹ for the cyano group.

- C=O Stretching : A strong band around 1680–1720 cm⁻¹ from the keto group at position 5.

- C-Br Stretching : Peaks between 500–700 cm⁻¹ for the aromatic bromine substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- Aromatic Protons : Multiplets in the δ 6.8–7.8 ppm region for the bromophenyl and bromothiophene rings.

- Methylene Protons : Signals near δ 2.0–3.0 ppm for the cyclohexanone ring hydrogens.

- Methyl Groups : Singlets at δ 1.2–1.5 ppm for the geminal dimethyl substituents.

- NH~2~ Protons : A singlet or broad peak around δ 4.0–6.0 ppm .

¹³C NMR :

- Cyano Carbon : A peak near δ 115–120 ppm .

- Keto Carbonyl : A signal at δ 195–205 ppm .

- Aromatic Carbons : Multiple signals between δ 110–150 ppm , with deshielding effects due to bromine substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound’s UV-Vis spectrum would show absorption maxima in the 250–350 nm range, attributed to π→π* transitions in the aromatic and heteroaromatic rings. The electron-withdrawing bromine and cyano groups likely cause bathochromic shifts compared to non-halogenated analogs.

Table 2: Key Spectroscopic Signatures

| Technique | Key Peaks/Bands | Assignment |

|---|---|---|

| IR | 3200–3440 cm⁻¹ | N-H Stretching |

| 2200–2250 cm⁻¹ | C≡N Stretching | |

| 1680–1720 cm⁻¹ | C=O Stretching | |

| ¹H NMR | δ 1.2–1.5 ppm | Geminal Methyl Groups |

| δ 4.0–6.0 ppm | NH~2~ Protons | |

| ¹³C NMR | δ 115–120 ppm | Cyano Carbon |

| UV-Vis | 250–350 nm | Aromatic π→π* Transitions |

Comparative Structural Analysis with Related Hexahydroquinoline Derivatives

The structural uniqueness of this compound becomes apparent when compared to other hexahydroquinolines:

- Substituent Effects : Unlike derivatives with methoxy or ethoxy groups (e.g., compounds in ), the bromine atoms in this molecule enhance electrophilic reactivity and intermolecular halogen bonding.

- Ring Conformation : The 7,7-dimethyl substitution induces greater ring puckering compared to non-geminal alkyl derivatives, affecting solubility and crystallinity.

- Electronic Profile : The cyano group at position 3 increases electron deficiency in the quinoline core, potentially altering redox behavior compared to ester-substituted analogs (e.g., ethyl carboxylate derivatives in ).

Table 3: Structural Comparison with Analogous Compounds

Properties

CAS No. |

311320-38-4 |

|---|---|

Molecular Formula |

C22H19Br2N3OS |

Molecular Weight |

533.3 g/mol |

IUPAC Name |

2-amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C22H19Br2N3OS/c1-22(2)9-15-20(16(28)10-22)19(17-7-8-18(24)29-17)14(11-25)21(26)27(15)13-5-3-12(23)4-6-13/h3-8,19H,9-10,26H2,1-2H3 |

InChI Key |

MVRBCEKNBCVISO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=C(S4)Br)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Ionic Liquid-Catalyzed MCR

This method, optimized for related hexahydroquinoline derivatives, offers high efficiency and short reaction times.

| Component | Role | Conditions | Yield |

|---|---|---|---|

| 4-Bromobenzaldehyde | Aryl aldehyde component | Microwave irradiation (300 W, 120°C) | 80–95% |

| Dimedone | Ketone component for ring formation | N-Methylpyridinium tosylate (6 mol%) | |

| Malononitrile | Cyano group source | Solvent-free, 3–8 minutes | |

| Ammonium acetate | Nitrogen source | Crushed ice workup |

Mechanistic Insight :

The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition with dimedone and cyclization to form the hexahydroquinoline core. The ionic liquid catalyst enhances reaction rates and selectivity.

Suzuki-Miyaura Cross-Coupling for Thiophene Substitution

The 5-bromothiophen-2-yl group is introduced via palladium-catalyzed coupling.

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| Intermediate bromide synthesis | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | Couple 5-bromothiophen-2-yl boronic acid | 85–90% |

| Post-cyclization modification | Microwave irradiation (optional) | Ensure regioselectivity |

Example Protocol :

-

Bromide Intermediate : Synthesize a brominated hexahydroquinoline precursor using 4-bromobenzaldehyde in the MCR.

-

Borylation : Convert the bromide to a boronic acid pinacol ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.

-

Coupling : React with 5-bromothiophen-2-yl boronic acid under Suzuki conditions.

Friedel-Crafts Acylation for Amino Group Introduction

The 2-amino group may be introduced via electrophilic substitution or reduction.

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitro reduction | Fe powder, acetic acid | 90°C, 1 hour | 85% |

| Ammonia treatment | NH₃ gas, DMF, 60°C | 9 hours | 56% |

Example :

-

Nitro Intermediate : 2-Nitro-4-(4-bromophenyl)hexahydroquinoline is reduced to the amine using iron in acetic acid.

Critical Reaction Parameters

Key factors influencing yield and selectivity include:

Comparative Analysis of Methods

Challenges and Optimization

-

Regioselectivity : Controlling bromine placement on thiophene requires directing groups (e.g., electron-withdrawing substituents).

-

Purification : Column chromatography is often necessary to isolate the product from byproducts.

-

Cost : Palladium catalysts and ionic liquids increase production expenses .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-amino derivatives exhibit significant anticancer properties. For instance, the anticancer activity of quinoline derivatives has been extensively studied due to their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Effects

A study involving various quinoline derivatives demonstrated that certain synthesized compounds showed strong cytotoxic effects against breast cancer cell lines (MCF-7). The MTT assay results indicated that compounds with similar structural motifs to 2-amino derivatives exhibited significant growth inhibition compared to standard chemotherapeutic agents like Doxorubicin .

Synthesis and Related Compounds

The synthesis of this compound typically involves multi-step reactions including cyclization and substitution processes. For example, the synthesis of derivatives from 2-oxo-1,2-dihydroquinoline has been documented, which highlights the potential for developing new anticancer agents through structural modifications .

Potential Applications in Drug Development

Given its structural features and biological activity, this compound could serve as a lead compound in drug development for treating cancer and possibly other diseases. The presence of bromine atoms may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at the 1- and 4-positions of the hexahydroquinoline core, influencing physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Substituent and Molecular Properties of Analogous Compounds

Physicochemical and Electronic Properties

- Lipophilicity : The target compound’s dual bromine atoms significantly increase logP compared to analogs with methyl or methoxy groups (Table 1). This property may enhance membrane permeability but reduce aqueous solubility .

- Hydrogen Bonding : Compounds with pyridin-3-yl () or 3,4,5-trimethoxyphenyl () substituents exhibit stronger hydrogen-bond acceptor capacity due to nitrogen or oxygen atoms, unlike the sulfur-dominated interactions in thiophene-containing analogs .

- Crystal Packing : Bromine’s polarizability and size may lead to distinct crystal packing via halogen bonds, as observed in sulfur-containing analogs (). Methoxy groups () favor π-π stacking due to electron-rich aromatic systems .

Biological Activity

The compound 2-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as compound 1 ) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of compound 1, focusing on its potential as an antimicrobial and anticancer agent based on available research findings.

Chemical Structure and Properties

Compound 1 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , and it features a hexahydroquinoline core with various substituents that enhance its pharmacological properties. The structural representation is as follows:

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compound 1. In vitro tests have shown that it exhibits significant antibacterial activity against various strains of bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 mg/mL |

| Staphylococcus aureus | 25 mg/mL |

| Pseudomonas aeruginosa | 100 mg/mL |

These results indicate that compound 1 may serve as a promising candidate for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of compound 1 has also been explored in various studies. Its mechanism of action appears to involve the induction of apoptosis in cancer cells. In a study involving human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 10 | DNA damage response activation |

The IC50 values suggest that compound 1 has potent cytotoxic effects on these cancer cell lines, making it a candidate for further investigation in cancer therapy .

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to or derived from compound 1. One notable study synthesized derivatives of compound 1 and evaluated their biological activities:

- Study A : Focused on synthesizing derivatives with varying bromine substitutions. The study found that increased bromination enhanced antibacterial activity against E. coli.

- Study B : Investigated the effects of compound 1 on apoptosis markers in MCF-7 cells, revealing an upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

These studies underscore the importance of structural modifications in enhancing the biological efficacy of quinoline-based compounds .

Q & A

Basic: What synthetic methodologies are typically employed for the preparation of this hexahydroquinoline derivative?

Answer:

The compound is synthesized via multi-component cyclocondensation reactions, often involving aromatic aldehydes, enaminonitriles, and β-keto esters. Catalysts such as piperidine or acetic acid are used to promote Knoevenagel condensation and subsequent cyclization. For example, brominated aromatic precursors (e.g., 4-bromobenzaldehyde) and bromothiophene derivatives are condensed with cyclic ketones (e.g., dimedone analogs) to form the hexahydroquinoline core. Purification typically involves column chromatography using silica gel and solvents like ethyl acetate/hexane mixtures .

Advanced: How can single-crystal X-ray diffraction (XRD) resolve structural ambiguities arising from conformational flexibility in the hexahydroquinoline ring?

Answer:

Single-crystal XRD allows precise determination of bond lengths, angles, and torsion angles, critical for confirming the chair or boat conformation of the hexahydroquinoline ring. For instance, in related compounds, XRD data revealed deviations from planarity (r.m.s. deviations ~0.199 Å) and disorder in substituents like methyl groups, which were resolved using SHELXL refinement with anisotropic displacement parameters. Advanced techniques like Hirshfeld surface analysis further quantify intermolecular interactions (e.g., Br···π contacts) that stabilize the crystal lattice .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

Answer:

- NMR Spectroscopy: H and C NMR identify proton environments (e.g., NH at δ ~4.5 ppm) and carbon types (e.g., carbonyl carbons at δ ~190 ppm).

- IR Spectroscopy: Confirms nitrile (C≡N stretch ~2200 cm) and carbonyl (C=O stretch ~1700 cm) groups.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns.

- Elemental Analysis: Ensures stoichiometric consistency (±0.4% for C, H, N) .

Advanced: How can researchers reconcile contradictory biological activity data reported for similar brominated hexahydroquinolines?

Answer:

Discrepancies often arise from variations in assay protocols (e.g., cell lines, incubation times) or structural modifications (e.g., bromine positioning). For example, antimicrobial activity in tetrahydrochromenes is sensitive to substituent electronegativity; replacing 4-bromophenyl with 4-chlorophenyl alters lipophilicity and membrane permeability. Standardized assays (e.g., CLSI guidelines for MIC determination) and comparative docking studies (e.g., targeting enzyme active sites) help clarify structure-activity relationships .

Basic: What structural features influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

- Bromine Substituents: Act as electron-withdrawing groups, directing electrophilic substitution to meta/para positions.

- Nitrile Group: Enhances electrophilicity at adjacent carbons, facilitating nucleophilic additions.

- Steric Effects: The 7,7-dimethyl group restricts rotational freedom, favoring regioselective reactions at less hindered sites (e.g., the 5-oxo position) .

Advanced: What computational approaches are used to predict the compound’s interaction with biological targets?

Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior.

- Molecular Docking: Simulates binding to enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina, with force fields adjusted for halogen bonding (Br···O/N interactions).

- Molecular Dynamics (MD): Models stability of ligand-protein complexes over nanosecond timescales, assessing entropy-driven binding .

Advanced: How can researchers address challenges in crystallizing this compound due to solvent inclusion or polymorphism?

Answer:

- Solvent Screening: Use high-throughput crystallization trials with solvents of varying polarity (e.g., DMSO, MeOH, EtOAc).

- Temperature Gradients: Slow cooling from saturated solutions promotes single-crystal growth.

- Anti-Solvent Diffusion: Adding hexane to a DMF solution can induce nucleation.

- PXRD Analysis: Detects polymorphic forms by comparing experimental patterns with simulated data from single-crystal structures .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Answer:

- Light Sensitivity: Brominated aromatics are prone to photodegradation; store in amber vials at -20°C.

- Moisture: The nitrile group hydrolyzes slowly in humid environments; use desiccants like silica gel.

- Oxygen Sensitivity: Antioxidants (e.g., BHT) prevent oxidation of the hexahydroquinoline ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.